8-Methylthieno[2,3-b]quinoline-2-carboxylic acid
CAS No.: 333312-05-3
Cat. No.: VC1988298
Molecular Formula: C13H9NO2S
Molecular Weight: 243.28 g/mol
* For research use only. Not for human or veterinary use.
![8-Methylthieno[2,3-b]quinoline-2-carboxylic acid - 333312-05-3](/images/structure/VC1988298.png)
Specification
CAS No. | 333312-05-3 |
---|---|
Molecular Formula | C13H9NO2S |
Molecular Weight | 243.28 g/mol |
IUPAC Name | 8-methylthieno[2,3-b]quinoline-2-carboxylic acid |
Standard InChI | InChI=1S/C13H9NO2S/c1-7-3-2-4-8-5-9-6-10(13(15)16)17-12(9)14-11(7)8/h2-6H,1H3,(H,15,16) |
Standard InChI Key | GAKUIFOTAALGHN-UHFFFAOYSA-N |
SMILES | CC1=C2C(=CC=C1)C=C3C=C(SC3=N2)C(=O)O |
Canonical SMILES | CC1=C2C(=CC=C1)C=C3C=C(SC3=N2)C(=O)O |
Introduction
Physical and Chemical Properties
8-Methylthieno[2,3-b]quinoline-2-carboxylic acid is characterized by its unique structure that combines a thiophene ring fused with a quinoline ring system. The compound features a methyl group at position 8 and a carboxylic acid moiety at position 2, contributing to its distinct chemical behavior and potential for biological interactions.
Table 1: Physical and Chemical Properties of 8-Methylthieno[2,3-b]quinoline-2-carboxylic acid
Property | Value |
---|---|
CAS Number | 333312-05-3 |
Molecular Formula | C₁₃H₉NO₂S |
Molecular Weight | 243.28 g/mol |
SMILES Notation | CC1=C2C(=CC=C1)C=C3C=C(SC3=N2)C(=O)O |
InChI Key | GAKUIFOTAALGHN-UHFFFAOYSA-N |
Physical State | Solid |
Purity (Commercial) | 98.00% |
Storage Conditions | Sealed in dry, 2-8°C |
The structure of 8-Methylthieno[2,3-b]quinoline-2-carboxylic acid features a planar, aromatic system that allows for various intermolecular interactions, including hydrogen bonding through the carboxylic acid group. This structural characteristic is crucial for its potential binding to biological targets and its reactivity in chemical transformations .
Biological Activities and Research Applications
8-Methylthieno[2,3-b]quinoline-2-carboxylic acid has garnered research interest primarily for its potential biological activities. Investigations have focused on several key areas:
Antimicrobial Activity
The compound has been studied for its potential antimicrobial properties, although detailed efficacy data are still emerging. The thienoquinoline scaffold provides a promising basis for antimicrobial activity, potentially through interaction with bacterial cellular components.
Applications in Medicinal Chemistry
This compound serves as an important building block for synthesizing more complex heterocyclic compounds with enhanced biological activities. The carboxylic acid functional group allows for further derivatization, making it a valuable intermediate in medicinal chemistry workflows.
8-Methylthieno[2,3-b]quinoline-2-carboxylic acid has also been mentioned in patent literature related to Bruton's tyrosine kinase inhibitors, suggesting potential applications in developing therapeutics for conditions like certain cancers and autoimmune disorders .
Future Research Directions
Current research gaps and potential future directions for 8-Methylthieno[2,3-b]quinoline-2-carboxylic acid research include:
Detailed Biological Activity Profiling
More comprehensive studies are needed to fully characterize the antimicrobial and anticancer activities of this compound, including determination of minimum inhibitory concentrations against various pathogens and cytotoxicity profiles against different cancer cell lines.
Structure-Activity Relationship Studies
Systematic modification of the thienoquinoline scaffold could help identify optimized derivatives with enhanced biological activity and improved pharmacokinetic properties.
Mechanism of Action Studies
Investigation of the molecular mechanisms underlying the biological activities of 8-Methylthieno[2,3-b]quinoline-2-carboxylic acid would provide valuable insights for drug development.
Synthetic Method Optimization
Development of more efficient synthetic routes could improve yields and reduce the use of harsh reagents, facilitating larger-scale production for research purposes .
Recent studies have highlighted the potential of related thienoquinoline derivatives in therapeutic applications. For instance, compounds such as 5,8-dimethylthieno[2,3-b]quinoline-2-carboxylic acid have shown antimalarial activity by modulating oxidative stress in infected cells, suggesting further exploration of this structural class for antiparasitic applications is warranted.
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